molecular formula C12H22ClN B083161 2-Adamantanamine, N,N-dimethyl-, hydrochloride CAS No. 10535-34-9

2-Adamantanamine, N,N-dimethyl-, hydrochloride

Cat. No.: B083161
CAS No.: 10535-34-9
M. Wt: 215.76 g/mol
InChI Key: YQAKUGDAZMHAEO-UHFFFAOYSA-N
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Description

2-Adamantanamine, N,N-dimethyl-, hydrochloride is a chemical compound with the empirical formula C12H21N·HCl. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Adamantanamine, N,N-dimethyl-, hydrochloride typically involves the reaction of 2-adamantanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) analysis.

Chemical Reactions Analysis

Types of Reactions

2-Adamantanamine, N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of adamantanone derivatives.

    Reduction: Formation of adamantane derivatives.

    Substitution: Formation of various substituted adamantane compounds.

Scientific Research Applications

2-Adamantanamine, N,N-dimethyl-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in the treatment of neurological disorders due to its structural similarity to known antiviral drugs.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Adamantanamine, N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. For example, its structural similarity to amantadine suggests it may act as an NMDA receptor antagonist, thereby influencing neurotransmitter release and synaptic plasticity.

Comparison with Similar Compounds

Similar Compounds

    Amantadine hydrochloride: Known for its antiviral and antiparkinsonian effects.

    Memantine hydrochloride: Used in the treatment of Alzheimer’s disease.

    Rimantadine hydrochloride: Another antiviral compound with a similar structure.

Uniqueness

2-Adamantanamine, N,N-dimethyl-, hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its analogs

Properties

IUPAC Name

N,N-dimethyladamantan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-13(2)12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-12H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAKUGDAZMHAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC(C2)CC1C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147087
Record name 2-Adamantanamine, N,N-dimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10535-34-9
Record name 2-Adamantanamine, N,N-dimethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010535349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Adamantanamine, N,N-dimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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